Platelet Factor 4 (58-70), human

Description

Properties

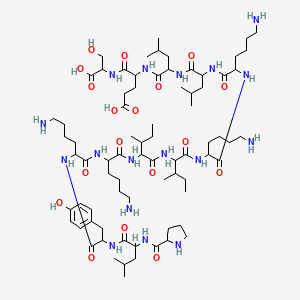

IUPAC Name |

4-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACBPCXTLNEHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H133N17O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pro-Inflammatory Role of Platelet Factor 4 (58-70): A Technical Overview for Researchers

An In-Depth Examination of the Bioactive C-Terminal Fragment of a Key Platelet-Derived Chemokine

Platelet Factor 4 (PF4), a chemokine released from the alpha-granules of activated platelets, plays a significant role in a multitude of physiological and pathological processes, including coagulation, wound healing, and inflammation. While the functions of the full-length protein are extensively studied, a C-terminal fragment, PF4 (58-70), has emerged as a bioactive peptide with distinct pro-inflammatory properties. This technical guide provides a comprehensive analysis of the known functions of the PF4 (58-70) fragment, with a focus on its impact on monocytes and neutrophils, supported by quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development.

Core Functions of Platelet Factor 4 (58-70)

The PF4 (58-70) fragment, a tridecapeptide, exerts its primary influence in the realm of inflammation, specifically by modulating the activity of key immune cells. Its major functions include the enhancement of lipopolysaccharide (LPS)-induced tissue factor activity in monocytes, potentiation of interleukin-8 (IL-8) production, and acting as a chemoattractant for neutrophils and monocytes.

Enhancement of Monocyte Tissue Factor Activity

A pivotal function of PF4 (58-70) is its ability to dose-dependently enhance the production of tissue factor (TF) by monocytes when stimulated with LPS.[1][2] This pro-coagulant response is notably dependent on the presence of granulocytes and is mediated through P-selectin.[1][2] This suggests a cooperative mechanism between platelets, granulocytes, and monocytes in amplifying the inflammatory and thrombotic response during infection or injury.

Potentiation of Interleukin-8 Production

The PF4 (58-70) fragment has been demonstrated to significantly increase the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in response to LPS stimulation in both whole blood and isolated mononuclear cells.[3] This activity further underscores its role in amplifying the inflammatory cascade by promoting the recruitment of neutrophils to sites of inflammation.

Chemotactic Activity

The C-terminal region of PF4, including the (58-70) fragment, exhibits chemotactic properties for both neutrophils and monocytes.[4] This directed migration of immune cells is a fundamental aspect of the inflammatory response, and PF4 (58-70) contributes to this process, guiding leukocytes to areas of platelet activation and potential pathogen presence.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of the PF4 (58-70) fragment.

| Biological Activity | Cell Type | Stimulus | PF4 (58-70) Concentration | Effect | Reference |

| IL-8 Production | Whole Blood | LPS | 10 µg/mL | 60% increase in IL-8 levels | [3] |

| 50 µg/mL | 115% increase in IL-8 levels | [3] | |||

| IL-8 Production | Mononuclear Cells | LPS | 20 µg/mL | 40% enhancement of IL-8 production | [3] |

| Chemotaxis | Neutrophils & Monocytes | - | 5 - 50 ng/mL | Active chemoattractant | [4] |

Key Experimental Methodologies

This section provides detailed protocols for the key experiments used to characterize the functions of the PF4 (58-70) fragment.

Monocyte Tissue Factor Activity Assay (One-Stage Clotting Assay)

This assay measures the ability of monocyte lysates to initiate blood coagulation, which is indicative of tissue factor activity.

Principle: Tissue factor in the cell lysate initiates the extrinsic coagulation cascade, leading to the formation of a fibrin (B1330869) clot. The time to clot formation is inversely proportional to the amount of tissue factor activity.

Protocol:

-

Cell Culture and Stimulation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient centrifugation method.

-

Culture the PBMCs in a suitable medium.

-

Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of PF4 (58-70) for a specified time (e.g., 4-6 hours).

-

-

Cell Lysis:

-

After stimulation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells to release intracellular components, including tissue factor. This can be achieved by freeze-thaw cycles or by using a lysis buffer.

-

-

Clotting Assay:

-

In a pre-warmed cuvette of a coagulometer, mix the cell lysate with normal pooled plasma.

-

Initiate the clotting reaction by adding a solution of calcium chloride.

-

The coagulometer will automatically measure the time it takes for a fibrin clot to form.

-

-

Data Analysis:

-

Compare the clotting times of samples stimulated with PF4 (58-70) to control samples (LPS stimulation alone). A shorter clotting time indicates higher tissue factor activity.

-

Neutrophil and Monocyte Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of PF4 (58-70) to induce the directed migration of neutrophils and monocytes.

Principle: A Boyden chamber consists of two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and the chemoattractant (PF4 (58-70)) is placed in the lower compartment. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Protocol:

-

Cell Isolation:

-

Isolate neutrophils or monocytes from fresh whole blood using density gradient centrifugation and/or magnetic bead separation techniques.

-

Resuspend the isolated cells in a suitable assay medium.

-

-

Assay Setup:

-

Place the Boyden chamber insert (with a pore size appropriate for the cell type, e.g., 3-5 µm for neutrophils and 5-8 µm for monocytes) into the wells of a multi-well plate.

-

Add the assay medium containing different concentrations of PF4 (58-70) to the lower chamber.

-

Add the cell suspension to the upper chamber of the insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

-

-

Quantification of Migrated Cells:

-

After incubation, remove the insert.

-

The migrated cells in the lower chamber can be quantified by various methods:

-

Direct Cell Counting: Staining the cells and counting them under a microscope.

-

Fluorometric/Colorimetric Assays: Using fluorescent dyes that bind to nucleic acids of the migrated cells.

-

-

-

Data Analysis:

-

Calculate the chemotactic index by dividing the number of cells that migrated towards PF4 (58-70) by the number of cells that migrated towards the control medium.

-

Interleukin-8 (IL-8) Quantification (ELISA)

This assay measures the concentration of IL-8 secreted by cells in response to stimulation.

Principle: An enzyme-linked immunosorbent assay (ELISA) uses specific antibodies to capture and detect the target protein (IL-8) in a sample. The amount of detected protein is quantified by a colorimetric reaction.

Protocol:

-

Sample Collection:

-

Culture whole blood or isolated mononuclear cells with LPS in the presence or absence of PF4 (58-70).

-

After the incubation period, centrifuge the samples to pellet the cells and collect the supernatant.

-

-

ELISA Procedure (using a commercial kit):

-

Coat a multi-well plate with a capture antibody specific for human IL-8.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate to remove unbound substances.

-

Add a detection antibody that is also specific for IL-8 and is conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the plate again.

-

Add a substrate for the enzyme, which will produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known IL-8 standards.

-

Determine the concentration of IL-8 in the samples by interpolating their absorbance values on the standard curve.

-

Signaling Pathways and Logical Relationships

The pro-inflammatory effects of the PF4 (58-70) fragment are initiated through a complex interplay between different cell types and signaling molecules. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical workflows.

Caption: Granulocyte-dependent enhancement of monocyte tissue factor induction by PF4 (58-70).

Caption: Experimental workflow for assessing the chemotactic activity of PF4 (58-70).

Conclusion

The Platelet Factor 4 (58-70) fragment is a potent, pro-inflammatory peptide that plays a crucial role in the intricate communication between platelets, granulocytes, and monocytes. Its ability to enhance tissue factor production and IL-8 secretion, coupled with its chemotactic properties, positions it as a significant contributor to the amplification of inflammatory and thrombotic responses. A thorough understanding of the functions and signaling mechanisms of this fragment is essential for the development of novel therapeutic strategies targeting thrombo-inflammatory disorders. Further research is warranted to fully elucidate the receptors and intracellular signaling cascades activated by PF4 (58-70) and to explore its potential as a biomarker or therapeutic target.

References

In Vitro Mechanism of Action of Platelet Factor 4 (58-70): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet Factor 4 (PF4), a chemokine released from the alpha-granules of activated platelets, is a well-recognized modulator of various biological processes, including coagulation, angiogenesis, and immunity. While the full-length protein and certain fragments, such as PF4 (47-70), have been extensively studied for their anti-angiogenic properties, the specific C-terminal peptide, PF4 (58-70), exhibits a distinct and more nuanced in vitro mechanism of action. This technical guide provides a comprehensive overview of the in vitro activities of PF4 (58-70), focusing on its limited role in angiogenesis and its significant pro-inflammatory and immunomodulatory functions. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Contrasting Effects on Angiogenesis and Endothelial Cells

In vitro studies have consistently demonstrated that the C-terminal fragment PF4 (58-70) does not share the anti-angiogenic properties of the larger PF4 (47-70) peptide. Experiments using endothelial cells have shown that PF4 (58-70) has no significant effect on key processes of angiogenesis.

Table 1: In Vitro Effects of PF4 Peptides on Angiogenesis and Endothelial Cell Function

| Biological Process | PF4 (47-70) Effect | PF4 (58-70) Effect | Reference |

| FGF-2 or VEGF-induced Endothelial Cell Proliferation | Inhibition | No Effect | [1] |

| FGF-2 or VEGF Binding to Endothelial Cells | Inhibition | No Effect | [1] |

| Endothelial Cell Tube Formation | Inhibition | No Effect | [1] |

Experimental Protocol: Endothelial Cell Proliferation Assay

This protocol outlines a typical method to assess the effect of PF4 peptides on growth factor-induced endothelial cell proliferation.

-

Cell Culture: Bovine aortic endothelial cells (BAECs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Setup: BAECs are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Starvation: The culture medium is replaced with serum-free DMEM for 24 hours to synchronize the cells in the G0 phase.

-

Treatment: Cells are treated with various concentrations of PF4 (58-70) or PF4 (47-70) in the presence of a pro-angiogenic stimulus, such as 10 ng/mL of Fibroblast Growth Factor-2 (FGF-2) or Vascular Endothelial Growth Factor (VEGF).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Quantification of Proliferation: Cell proliferation is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: The results are expressed as a percentage of the proliferation observed in the control group (treated with the growth factor alone).

Pro-inflammatory and Immunomodulatory Activities

In contrast to its lack of anti-angiogenic effects, PF4 (58-70) demonstrates significant activity on various immune cells in vitro, suggesting a role in inflammation and immune regulation.

Effects on Monocytes and Macrophages

PF4 (58-70) has been shown to modulate monocyte function, particularly in the context of inflammatory stimuli.

Table 2: In Vitro Effects of PF4 (58-70) on Monocytes

| Biological Process | Effect of PF4 (58-70) | Quantitative Data | Reference |

| LPS-induced Tissue Factor Activity | Enhancement (granulocyte-dependent) | Dose-dependent increase | [2] |

| LPS-induced IL-8 Production | Potentiation | 115% increase at 50 µg/mL in whole blood; 40% increase at 20 µg/mL in mononuclear cells | [3] |

| Chemotaxis | Chemoattractant | Peak activity at 1-5 µg/mL | [4] |

This protocol describes a method to measure the effect of PF4 (58-70) on lipopolysaccharide (LPS)-induced tissue factor (TF) activity in monocytes within a whole blood context.

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing a low concentration of heparin (10 U/mL).

-

Incubation: Aliquots of whole blood are incubated with various concentrations of PF4 (58-70) in the presence of 10 ng/mL of LPS at 37°C for 4 hours.

-

Cell Lysis: After incubation, the samples are subjected to freeze-thaw cycles to lyse the cells and release TF.

-

TF Activity Measurement: TF activity is determined using a chromogenic assay. The cell lysate is added to a mixture containing Factor VIIa and Factor X. The amount of Factor Xa generated, which is proportional to the TF activity, is measured by the cleavage of a chromogenic substrate specific for Factor Xa. The absorbance is read at 405 nm.

-

Data Analysis: TF activity is calculated from a standard curve generated with a known TF standard and expressed in mU/mL.

Effects on Basophils

PF4 (58-70) can directly stimulate basophils to release histamine (B1213489), a key mediator of allergic and inflammatory responses.

Table 3: In Vitro Effects of PF4 (58-70) on Basophils

| Biological Process | Effect of PF4 (58-70) | Quantitative Data | Reference |

| Histamine Release | Stimulation | Significant release at 10⁻⁵ M; maximum at 3 x 10⁻⁴ M | [5] |

This protocol details the procedure for measuring histamine release from basophils upon stimulation with PF4 (58-70).

-

Basophil Isolation: Basophils are enriched from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads to deplete other cell types.

-

Cell Resuspension: The purified basophils are washed and resuspended in a buffered salt solution (e.g., PIPES buffer) containing calcium and magnesium.

-

Stimulation: Aliquots of the basophil suspension are incubated with a range of concentrations of PF4 (58-70) for 15 minutes at 37°C. A positive control (e.g., anti-IgE antibody) and a negative control (buffer alone) are included.

-

Termination of Reaction: The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.

-

Histamine Quantification: The histamine content in the supernatant is measured using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Data Analysis: The amount of histamine released is expressed as a percentage of the total cellular histamine, which is determined by lysing an aliquot of the cells with perchloric acid.

Effects on Neutrophils

High concentrations of PF4 (58-70) have been reported to activate neutrophils, suggesting a role in acute inflammatory responses.

Table 4: In Vitro Effects of PF4 (58-70) on Neutrophils

| Biological Process | Effect of PF4 (58-70) | Quantitative Data | Reference |

| Calcium Mobilization | Induction | At high concentrations | [6] |

| Elastase Secretion | Induction | At high concentrations | [6] |

This protocol describes a flow cytometry-based method to assess intracellular calcium mobilization in neutrophils in response to PF4 (58-70).[7][8]

-

Neutrophil Isolation: Neutrophils are isolated from fresh peripheral blood using density gradient centrifugation.

-

Dye Loading: The isolated neutrophils are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, in a calcium-containing buffer for 30-45 minutes at 37°C.

-

Washing: The cells are washed to remove excess dye and resuspended in the same buffer.

-

Baseline Measurement: A baseline fluorescence reading is acquired using a flow cytometer.

-

Stimulation: PF4 (58-70) is added to the cell suspension, and the fluorescence is continuously monitored for several minutes.

-

Data Analysis: The change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration, is analyzed. The peak fluorescence is indicative of the magnitude of the calcium response.

Immunomodulatory Effects on T-Cells

The C-terminal region of PF4, including the 58-70 amino acid sequence, is implicated in the immunoregulatory functions of the parent molecule.

Table 5: In Vitro Immunomodulatory Effects of PF4 (58-70)

| Biological Process | Effect of PF4 (58-70) | Quantitative Data | Reference |

| In Vitro-induced Immunosuppression | Alleviation | Active at 0.02-0.2 µg/mL | [4] |

Signaling Pathways

The precise signaling pathways activated by PF4 (58-70) are not as well-defined as those for the full-length PF4. However, existing evidence suggests the involvement of G-protein coupled receptors and downstream signaling cascades, particularly in immune cells.

Putative Signaling in Neutrophils

Based on the observation that pertussis toxin can inhibit neutrophil activation by C-terminal PF4 peptides, a G-protein coupled receptor (GPCR) is likely involved. Molecular modeling studies have suggested that the C-terminal peptide of PF4 (58-70) can be recognized by the IL-8 receptor β (CXCR2).[9][10]

References

- 1. ashpublications.org [ashpublications.org]

- 2. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. ebm-journal.org [ebm-journal.org]

- 5. Stimulation of histamine release from human basophils by human platelet factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A rapid flow cytometry assay for the assessment of calcium mobilization in human neutrophils in a small volume of lysed whole-blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

An In-depth Guide to the Biological Activity of the C-Terminal Peptide of Platelet Factor 4 (PF4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Platelet Factor 4 (PF4), a chemokine released from the α-granules of activated platelets, is a well-established inhibitor of angiogenesis and tumor growth. A significant portion of its biological activity resides within its C-terminal domain. Synthetic peptides derived from this C-terminal region, particularly sequences around amino acids 47-70, have demonstrated potent anti-angiogenic, anti-tumor, and immunomodulatory effects. This document provides a comprehensive overview of the biological activities of the PF4 C-terminal peptide, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Key Biological Activities

The C-terminal peptide of PF4 exhibits a range of biological effects, primarily centered on the inhibition of endothelial cell functions critical for angiogenesis.

-

Anti-Angiogenesis: The peptide is a potent inhibitor of new blood vessel formation.[1][2][3] It effectively suppresses endothelial cell proliferation and migration, key steps in the angiogenic process.[1][2] A variant form, CXCL4L1/PF-4var(47-70), has been shown to be significantly more angiostatic than the peptide derived from the standard PF4 sequence.[1][4]

-

Inhibition of Endothelial Cell Proliferation: The PF4 C-terminal peptide blocks the endothelial cell cycle, preventing entry into the S phase and also halting progression through the S phase itself.[5] This cytostatic effect is a primary contributor to its anti-angiogenic properties. The mechanism involves interference with the cell cycle machinery, specifically by preventing the downregulation of the cyclin-dependent kinase inhibitor p21(Cip1/WAF1).[6]

-

Induction of Apoptosis: In tumor models, the anti-tumoral activity of the PF4 C-terminal peptide is mediated not only through the inhibition of angiogenesis but also by inducing apoptosis in tumor cells.[1]

-

Receptor and Growth Factor Interaction: The peptide's mechanism involves both direct and indirect interactions with key players in angiogenesis. It can block the binding of pro-angiogenic factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) to their receptors on endothelial cells.[2][7] This interference disrupts downstream signaling required for cell proliferation and migration.[2][8]

-

Other Activities: Beyond its anti-angiogenic effects, C-terminal peptides of PF4 have been shown to enhance lipopolysaccharide (LPS)-induced tissue factor activity in monocytes and possess antibacterial properties.[9][10][11]

Quantitative Data Summary

The biological efficacy of PF4 C-terminal peptides has been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: Anti-Angiogenic and Anti-Proliferative Activity

| Peptide/Variant | Assay | Cell Line / Model | Effective Concentration | Observed Effect |

| CXCL4/PF-4(47-70) | Endothelial Cell Motility & Proliferation | Not Specified | 25 nmol/L | Inhibition in the presence of FGF-2[1][4] |

| CXCL4L1/PF-4var(47-70) | Endothelial Cell Motility & Proliferation | Not Specified | 25 nmol/L | Inhibition in the presence of FGF-2[1][4] |

| CXCL4/PF-4(47-70) | In Vitro Wound Healing | Not Specified | 12.5 nmol/L | Inhibition[1][4] |

| CXCL4L1/PF-4var(47-70) | In Vitro Wound Healing | Not Specified | 2.5 nmol/L | 5-fold more potent inhibition than CXCL4/PF-4(47-70)[1][4] |

| CXCL4/PF-4(47-70) | Matrigel Assay | Not Specified | 300 nmol/L | Inhibition of tube formation[1][4] |

| CXCL4L1/PF-4var(47-70) | Matrigel Assay | Not Specified | 60 nmol/L | 5-fold more potent inhibition than CXCL4/PF-4(47-70)[1][4] |

| CXCL4L1/PF-4var(47-70) | B16 Melanoma In Vivo Model | C57BL/6 Mice | 7 µg total intratumoral dose | Significant suppression of tumor growth[1] |

Table 2: Heparin Binding Affinity

| Peptide/Molecule | Assay | Elution Condition (NaCl) | Binding Affinity |

| Native PF4 | Heparin-Agarose Chromatography | 1.4 M | High[12] |

| Reduced PF4 | Heparin-Agarose Chromatography | 0.5 M | Low[12][13] |

| PF4 (47-70) | Heparin-Agarose Chromatography | 0.3 M | Low[12][13] |

| PF4 (58-70) | Heparin-Agarose Chromatography | 0.2 M | Low[12][13] |

Mechanism of Action and Signaling Pathways

The anti-angiogenic activity of the PF4 C-terminal peptide is multifaceted. It primarily disrupts the signaling cascades initiated by pro-angiogenic growth factors like FGF and VEGF.

One key mechanism is the inhibition of growth factor binding to their cell surface receptors. The C-terminal domain of PF4 contains a heparin-binding site.[7] By binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the endothelial cell surface, the peptide can displace growth factors that require HSPGs as co-receptors, thereby preventing the formation of a stable signaling complex.[3][8] Furthermore, the peptide can directly interact with growth factors, sequestering them from their receptors.[3]

Recent evidence also points to a direct signaling role for PF4 itself. Full-length PF4 can bind to the thrombopoietin receptor c-Mpl on platelets, activating the JAK2-STAT pathway.[14][15][16] While this has been demonstrated for the full protein on platelets, it opens an avenue for investigating whether its C-terminal peptide could engage similar receptors or other chemokine receptors like CXCR3-B on endothelial cells to transduce an inhibitory signal.[3] This signal can interfere with cell cycle progression, leading to the observed inhibition of proliferation.[5][6]

Caption: PF4 peptide inhibits proliferation by blocking growth factor binding and sustaining p21 expression.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key assays used to characterize the activity of the PF4 C-terminal peptide.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is commonly used to assess the cytostatic effects of compounds like the PF4 peptide.[17]

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

96-well cell culture plates

-

PF4 C-terminal peptide (lyophilized)

-

Pro-angiogenic stimulus (e.g., bFGF or VEGF)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader (570 nm)

-

-

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of EGM. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Starvation: Replace the medium with a low-serum basal medium and incubate for 4-6 hours to synchronize the cells.

-

Treatment: Prepare serial dilutions of the PF4 C-terminal peptide in basal medium. Add the peptide solutions to the wells, along with a constant concentration of the pro-angiogenic stimulus (e.g., 10 ng/mL bFGF). Include positive (stimulus only) and negative (basal medium only) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of proliferation inhibition relative to the positive control.

-

Caption: Workflow for the MTT-based cell proliferation assay.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[17][18]

-

Materials:

-

Fertilized chicken eggs

-

Egg incubator (37.5°C, 60% humidity)

-

Sterile PBS

-

Thermanox (Thermanox™) coverslips or sterile filter paper discs

-

PF4 C-terminal peptide solution

-

Control vehicle (e.g., PBS)

-

Stereomicroscope with a camera

-

Image analysis software (e.g., ImageJ)

-

-

Procedure:

-

Egg Incubation: Incubate fertilized eggs for 3 days.

-

Window Creation: On day 3, sterilize the eggshell with 70% ethanol. Create a small crack and remove about 2-3 mL of albumin to allow the CAM to detach from the shell. Create a window (1 cm²) in the shell over the air sac to expose the CAM. Seal the window with sterile tape and return the eggs to the incubator.

-

Sample Application: On day 7 or 8, when the CAM vasculature is well-developed, place a sterile disc saturated with the PF4 peptide solution (or control vehicle) directly onto the CAM.

-

Incubation: Return the eggs to the incubator for another 48-72 hours.

-

Observation and Imaging: After incubation, photograph the area around the disc using a stereomicroscope.

-

Quantification: Analyze the images to quantify angiogenesis. This can be done by counting the number of blood vessels converging towards the disc or by measuring the total length and density of vessels within a defined radius of the disc. A significant reduction in vessel number and density in the peptide-treated group compared to the control indicates anti-angiogenic activity.

-

Conclusion and Future Directions

The C-terminal peptide of PF4 is a potent and well-characterized inhibitor of angiogenesis. Its ability to disrupt endothelial cell proliferation and migration through multiple mechanisms makes it a promising candidate for therapeutic development, particularly in oncology. The CXCL4L1 variant peptide, with its superior potency, warrants further investigation.[1][4] Future research should focus on optimizing peptide delivery, improving stability, and fully elucidating the specific cell surface receptors and downstream signaling pathways that mediate its inhibitory effects on endothelial cells. These efforts could pave the way for novel peptidomimetic drugs for the treatment of cancer and other diseases characterized by pathological angiogenesis.

References

- 1. The COOH-terminal peptide of platelet factor-4 variant (CXCL4L1/PF-4var47-70) strongly inhibits angiogenesis and suppresses B16 melanoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet factor-4 and its p17-70 peptide inhibit myeloma proliferation and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet factor 4: an inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of endothelial cell proliferation by platelet factor-4 involves a unique action on S phase progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of human umbilical vein endothelial cell proliferation by the CXC chemokine, platelet factor 4 (PF4), is associated with impaired downregulation of p21(Cip1/WAF1) [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxyl‐terminal Heparin‐binding Fragments of Platelet Factor 4 Retain the Blocking Effect on the Receptor Binding of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet Factor 4 Binds to Vascular Proteoglycans and Controls Both Growth Factor Activities and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptides related to the carboxyl terminus of human platelet factor IV with antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptides related to the carboxyl terminus of human platelet factor IV with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 14. ashpublications.org [ashpublications.org]

- 15. PF4 activates the c-Mpl-Jak2 pathway in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PF4 activates the c-Mpl–Jak2 pathway in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Platelet Factor 4 (58-70) and its role in inflammation studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Platelet Factor 4 (PF4), also known as CXCL4, is a small cytokine belonging to the CXC chemokine family, primarily stored in the alpha-granules of platelets. Upon platelet activation at sites of injury or inflammation, PF4 is released in high concentrations. While traditionally known for its role in blood coagulation and wound healing, a growing body of evidence highlights its multifaceted and often paradoxical role in modulating inflammatory processes. A C-terminal peptide of PF4, spanning amino acids 58-70, has garnered significant interest as it often mimics the biological activities of the full-length protein, offering a more targeted approach for research and therapeutic development. This technical guide provides a comprehensive overview of the role of PF4 (58-70) in inflammation, detailing its effects on various immune cells, the signaling pathways it governs, and standardized protocols for its study.

The Dichotomous Role of PF4 (58-70) in Inflammation

PF4 and its C-terminal fragment (58-70) exhibit both pro- and anti-inflammatory properties, the nature of which is highly dependent on the cellular context, the local microenvironment, and the presence of other signaling molecules. This dual functionality makes PF4 a complex but compelling target in inflammatory disease research.

Pro-Inflammatory Activities:

-

Neutrophil Activation and Recruitment: PF4 can promote the adhesion of neutrophils to endothelial cells, a critical step in their migration to inflammatory sites. The C-terminal peptide PF4(58-70) has been shown to enhance lipopolysaccharide (LPS)-induced tissue factor activity in monocytes, a process that is dependent on granulocytes.

-

Monocyte Differentiation: PF4 is a potent inducer of monocyte differentiation into macrophages. This process is crucial for the progression of the inflammatory response and subsequent tissue remodeling.

-

Cytokine Release: In some contexts, PF4 can stimulate the release of pro-inflammatory cytokines. For example, it can enhance the secretion of IL-8 by NK cells.

Anti-Inflammatory and Regulatory Activities:

-

Inhibition of T-Cell Proliferation: PF4 can suppress the proliferation of activated T-cells and modulate their cytokine secretion profile, suggesting a role in tempering adaptive immune responses.

-

Modulation of Macrophage Polarization: While promoting monocyte differentiation, PF4 can also influence the polarization of macrophages, potentially skewing them towards a less inflammatory phenotype under certain conditions.

-

Inhibition of Angiogenesis: Both full-length PF4 and its fragments are known inhibitors of angiogenesis, which can be a crucial factor in resolving chronic inflammation.

Quantitative Data on the Effects of PF4 and its Derivatives

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a reference for experimental design.

| Cell Type | Assay | Molecule | Concentration | Effect | Reference |

| Human Monocytes | Differentiation to Macrophages | PF4 | 625 nmol/L | Significant induction of differentiation after 72 hours. | [1] |

| Human Monocytes | LPS-induced Tissue Factor Activity | PF4 (58-70) | Dose-dependent | Enhancement of activity. | [2] |

| Human T-Cells | Migration | PF4 | 8 µg/mL | Significant migratory effect. | [3] |

| Human NK Cells | IL-8 Release | PF4 | 12-500 ng/mL | Induction of IL-8 synthesis and release. | [4] |

| Endothelial Cells | Migration Inhibition | CXCL4L1 | > 5 ng/mL | Efficient inhibition of chemotaxis. |

| In Vivo Model | Molecule | Dosage | Effect | Reference |

| Mouse LPS Challenge | hPF4+ Platelet Infusion | ~2 x 10⁸ platelets | Improved survival. | [4] |

| Mouse Thrombin Infusion | PF4 | 5 mg/kg | Increased activated Protein C (aPC) generation. | [5] |

| Mouse Immune Thrombocytopenia | Recombinant PF4 | Not Specified | Promoted differentiation of Tfh1 cells. | [6] |

Signaling Pathways of PF4 in Immune Cells

PF4 exerts its effects through interactions with various cell surface receptors, initiating downstream signaling cascades that ultimately dictate the cellular response. The C-X-C motif chemokine receptor 3 (CXCR3) and Toll-like receptor 4 (TLR4) have been identified as key players in PF4 signaling in immune cells.

CXCR3-Mediated Signaling

PF4 and its C-terminal fragment can bind to CXCR3, a G-protein coupled receptor expressed on various immune cells, including T-cells, NK cells, and monocytes. This interaction can trigger multiple downstream pathways, including the MAPK/ERK and STAT1 pathways, leading to cell migration, differentiation, and cytokine production.

TLR4-Mediated Signaling

PF4 can also signal through TLR4, a pattern recognition receptor crucial for the innate immune response to bacterial lipopolysaccharide (LPS). The interaction of PF4 with TLR4 can lead to the activation of the NF-κB signaling pathway, a master regulator of inflammation, resulting in the transcription of numerous pro-inflammatory genes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of PF4 (58-70) in inflammation. Below are foundational protocols for key in vitro and in vivo experiments.

In Vitro Monocyte to Macrophage Differentiation Assay

This protocol outlines the induction of macrophage differentiation from human monocytes using PF4.

Methodology:

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD14+ monocytes using magnetic-activated cell sorting (MACS).

-

Cell Culture: Seed purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Treatment: Add recombinant human PF4 (or PF4 58-70) to the desired final concentration (e.g., 625 nmol/L). Use a vehicle control (e.g., PBS) for comparison.

-

Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Analysis:

-

Morphology: Observe changes in cell morphology using light microscopy. Differentiated macrophages will appear larger and more adherent with a more irregular shape compared to monocytes.

-

Flow Cytometry: Harvest the adherent cells by gentle scraping. Stain with fluorescently labeled antibodies against macrophage surface markers such as CD68, CD80, CD86, and HLA-DR for analysis by flow cytometry.

-

In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model

This protocol describes a mouse model of systemic inflammation to study the in vivo effects of PF4 (58-70).

Methodology:

-

Animal Model: Use 8-12 week old C57BL/6 mice, acclimatized for at least one week before the experiment.

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., sterile saline, intraperitoneally - i.p.).

-

Group 2: LPS (e.g., 1 mg/kg, i.p.).

-

Group 3: PF4 (58-70) (dose to be determined based on preliminary studies) + LPS.

-

-

Administration: Administer PF4 (58-70) or vehicle typically 30-60 minutes before the LPS challenge.

-

Induction of Inflammation: Inject LPS intraperitoneally.

-

Monitoring and Sample Collection: Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection) and survival over a defined period (e.g., 24-72 hours). At the experimental endpoint, collect blood via cardiac puncture and harvest tissues (e.g., lungs, liver, spleen).

-

Analysis:

-

Cytokine Analysis: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex bead array.

-

Gene Expression: Analyze the expression of inflammatory genes in tissues using quantitative PCR (qPCR).

-

Histology: Fix tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and tissue damage.

-

Conclusion

Platelet Factor 4 (58-70) is a critical peptide in the study of inflammation, demonstrating a complex interplay of pro- and anti-inflammatory activities. Its ability to influence the behavior of key immune cells such as neutrophils, monocytes, and T-cells through distinct signaling pathways underscores its potential as a therapeutic target. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuanced roles of PF4 (58-70) in inflammatory diseases and to explore its therapeutic potential. A thorough understanding of its context-dependent functions is paramount for the successful translation of this knowledge into novel anti-inflammatory strategies.

References

- 1. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]

- 2. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endogenous platelet factor 4 stimulates activated protein C generation in vivo and improves survival after thrombin or lipopolysaccharide challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PF4 promotes CXCR3+ Tfh1 cell differentiation through STAT1 in mouse immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of PF4 (58-70)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet Factor 4 (PF4), also known as CXCL4, is a chemokine released from activated platelets that plays a significant role in immunity and inflammation. The C-terminal peptide fragment of PF4, spanning amino acids 58-70, has been identified as a key bioactive region that recapitulates many of the immunomodulatory functions of the full-length protein. This peptide, hereafter referred to as PF4 (58-70), exerts its effects primarily through interaction with the integrin Mac-1 (CD11b/CD18) on myeloid leukocytes, influencing a range of cellular activities including cytokine secretion, cell adhesion, migration, and phagocytosis. This technical guide provides a comprehensive overview of the known immunomodulatory effects of PF4 (58-70), presenting quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and associated experimental workflows.

Core Immunomodulatory Functions of PF4 (58-70)

The C-terminal tridecapeptide of PF4 is a potent modulator of various immune cell functions. Its primary known receptor is the αMI-domain of the integrin Mac-1, which is highly expressed on neutrophils, monocytes, and macrophages.[1][2] This interaction does not involve typical G-protein coupled chemokine receptors.[3] Key activities attributed to PF4 (58-70) include the enhancement of pro-inflammatory responses, particularly in synergy with other stimuli like lipopolysaccharide (LPS), and the promotion of leukocyte adhesion and migration.

Modulation of Cytokine Secretion

PF4 (58-70) has been shown to significantly enhance the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) from mononuclear cells, an effect that is potentiated by LPS.

| Cell Type | Stimulus | PF4 (58-70) Concentration | Effect on IL-8 Production | Reference |

| Human Whole Blood | LPS | 10 µg/ml | 60% Increase | [4] |

| Human Whole Blood | LPS | 50 µg/ml | 115% Increase | [4] |

| Human Mononuclear Cells | LPS | 20 µg/ml | 40% Increase | [4] |

Enhancement of Leukocyte Adhesion

The PF4 (58-70) peptide is a recognized binding motif for the integrin Mac-1 and effectively supports the adhesion of Mac-1-expressing cells.[1] While much of the quantitative data is for the full-length protein, the 58-70 peptide is established as a key active site for this function.

| Cell Type | Substrate | Effect of Full-Length PF4 | Relevance of (58-70) Peptide | Reference |

| Mac-1-transfected HEK293 | Immobilized PF4 | Dose-dependent adhesion, saturating at ~5 µg/ml | Supports strong adhesion and spreading | [5] |

| Human Neutrophils | Immobilized PF4 | Dose-dependent adhesion in the 0-5 µg/ml range | Supports strong adhesion and spreading | [5] |

| Human Monocytes | Immobilized PF4 | Dose-dependent adhesion in the 0-5 µg/ml range | Supports strong adhesion and spreading | [5] |

Promotion of Phagocytosis

Full-length PF4 acts as an opsonin, coating particles and enhancing their uptake by phagocytes in a Mac-1 dependent manner. The (58-70) region is one of the key Mac-1 binding sites responsible for this effect.

| Phagocyte | Target | Opsonin | Enhancement of Phagocytosis | Reference |

| Macrophages | E. coli or Latex Beads | Full-Length PF4 (40 µg/ml) | ~4-fold increase | [2][5] |

Signaling Pathways of PF4 (58-70)

The binding of PF4 (58-70) to the αMI-domain of the Mac-1 integrin (CD11b/CD18) on myeloid cells is the primary initiating event for its downstream effects. This interaction triggers an "outside-in" signaling cascade that leads to cell activation, adhesion, and migration. In neutrophils, downstream signaling from PF4 involves a sequence of kinase activations.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the immunomodulatory effects of PF4 (58-70).

Cytokine Secretion Assay (ELISA for IL-8)

This protocol details the measurement of IL-8 in cell culture supernatants following stimulation with PF4 (58-70).

Methodology:

-

Cell Isolation and Culture: Isolate human peripheral blood mononuclear cells (PBMCs) using a density gradient medium. Resuspend cells in a complete culture medium (e.g., RPMI-1640 with 10% FBS) and plate in a 96-well tissue culture plate.

-

Stimulation: Treat cells with various concentrations of PF4 (58-70) peptide, with or without a co-stimulant like LPS. Include appropriate controls (untreated cells, LPS alone).

-

Supernatant Collection: After the desired incubation period (e.g., 24 or 48 hours), centrifuge the plate and carefully collect the cell-free supernatant.[6][7]

-

ELISA:

-

Coat a 96-well high-binding ELISA plate with an anti-human IL-8 capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add samples (supernatants) and a serial dilution of recombinant human IL-8 standard to the wells and incubate for 2 hours.

-

Wash the plate and add a biotinylated anti-human IL-8 detection antibody. Incubate for 1 hour.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Wash the plate and add a TMB substrate solution. Allow color to develop in the dark.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

-

Calculate IL-8 concentrations in samples by interpolating from the standard curve.[1][6][7][8][9]

-

Static Adhesion Assay

This protocol describes a method to quantify the adhesion of neutrophils to endothelial cells or protein-coated surfaces, mediated by PF4 (58-70).

Methodology:

-

Preparation of Surface:

-

For Endothelial Monolayers: Culture human umbilical vein endothelial cells (HUVECs) or human microvascular endothelial cells (HMVECs) to confluence in a 96-well plate.[10][11][12]

-

For Protein-Coated Surface: Coat wells of a 96-well plate with full-length PF4 (e.g., 0-10 µg/ml) or PF4 (58-70) peptide overnight at 4°C. Block with 1% BSA.

-

-

Neutrophil Isolation and Labeling: Isolate neutrophils from fresh human blood using density gradient centrifugation. Label the neutrophils with a fluorescent dye such as Calcein-AM (acetoxymethyl).[10][11]

-

Adhesion: Add the fluorescently labeled neutrophils to the prepared wells. If using endothelial cells, the cells can be pre-treated with PF4 (58-70) or the peptide can be added along with the neutrophils. Incubate for 15-30 minutes at 37°C under static (no flow) conditions.

-

Washing: Gently wash the wells multiple times with a wash buffer (e.g., PBS) to remove non-adherent neutrophils.

-

Quantification:

Phagocytosis Assay

This protocol outlines a method to measure the enhancement of macrophage phagocytosis by opsonizing particles with PF4 (58-70).

Methodology:

-

Macrophage Culture: Plate macrophages (e.g., primary mouse peritoneal macrophages or a cell line like RAW 264.7) in a 96-well plate and allow them to adhere.

-

Opsonization of Particles:

-

Use fluorescently labeled particles, such as pHrodo Red-labeled S. aureus bioparticles or FITC-labeled zymosan.[13][14]

-

Incubate the particles with a solution of PF4 (58-70) peptide (or full-length PF4 as a positive control) for 30-60 minutes at 37°C to allow for opsonization. Wash the particles to remove any unbound peptide.

-

-

Phagocytosis: Add the opsonized particles to the macrophage-containing wells. Incubate for 1-2 hours at 37°C to allow for phagocytosis. Include a control with non-opsonized particles.

-

Quenching and Washing: Add a quenching solution (e.g., trypan blue) to quench the fluorescence of non-internalized particles. Wash the cells to remove quenched and non-adherent particles.

-

Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or visualize and count internalized particles per cell using fluorescence microscopy. The increase in fluorescence compared to the non-opsonized control indicates the enhancement of phagocytosis.[15][16][17]

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of CFSE dye to track the proliferation of T-cells in response to PF4 (58-70).

Methodology:

-

T-Cell Isolation: Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

-

CFSE Labeling: Resuspend the T-cells in PBS and add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM. Incubate for 10-20 minutes at 37°C. Quench the reaction by adding cold complete culture medium. Wash the cells thoroughly.[18][19][20][21][22]

-

Cell Culture and Stimulation: Plate the CFSE-labeled T-cells in a 96-well plate. Stimulate the cells with anti-CD3 and anti-CD28 antibodies. Add different concentrations of PF4 (58-70) peptide to the appropriate wells.

-

Incubation: Culture the cells for 3-5 days.

-

Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer.

-

Gate on the live lymphocyte population.

-

Measure the CFSE fluorescence in the FITC channel.

-

Each peak of halved fluorescence intensity represents a successive generation of cell division.

-

Quantify the percentage of divided cells and the proliferation index (average number of divisions for all cells that divided).[18][19][20]

-

Conclusion

The PF4 (58-70) peptide represents a functionally significant domain of the parent CXCL4 chemokine, with potent immunomodulatory activities centered on myeloid cell activation through the Mac-1 integrin. Its ability to enhance cytokine production and promote cell adhesion highlights its potential role in inflammatory processes. The experimental frameworks provided herein offer robust methods for the further investigation of this peptide's biological functions and its potential as a therapeutic target or modulator in various disease contexts. A thorough understanding of its signaling and functional outcomes is critical for professionals engaged in the development of novel immunomodulatory drugs.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Leukocyte integrin Mac-1 (CD11b/CD18, αMβ2, CR3) acts as a functional receptor for platelet factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel biological effect of platelet factor 4 (PF4): enhancement of LPS-induced tissue factor activity in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukocyte integrin Mac-1 (CD11b/CD18, αMβ2, CR3) acts as a functional receptor for platelet factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Quantitate interleukin-8 concentrations [moleculardevices.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. ELISA Protocol [protocols.io]

- 10. Quantitative in vitro assay to measure neutrophil adhesion to activated primary human microvascular endothelial cells under static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. asci_content_assets.s3.amazonaws.com [asci_content_assets.s3.amazonaws.com]

- 13. Determination of Active Phagocytosis of Unopsonized Porphyromonas gingivalis by Macrophages and Neutrophils Using the pH-Sensitive Fluorescent Dye pHrodo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

- 15. bioscience.co.uk [bioscience.co.uk]

- 16. Measuring Opsonic Phagocytosis via Fcγ Receptors and Complement Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluating antibody mediated opsonophagocytosis of bacteria via lab protocol: RAW 264.7 cell phagocytosis assay | PLOS One [journals.plos.org]

- 18. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]

- 19. sanguinebio.com [sanguinebio.com]

- 20. media.tghn.org [media.tghn.org]

- 21. researchgate.net [researchgate.net]

- 22. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Unraveling the Enigmatic PF4 (58-70) Peptide: A Technical Guide to its Discovery and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet Factor 4 (PF4), a chemokine released from activated platelets, plays a multifaceted role in a variety of physiological and pathological processes. Its C-terminal fragment, the tridecapeptide PF4 (58-70), has emerged as a subject of significant scientific inquiry. This technical guide provides an in-depth exploration of the discovery and biological significance of the PF4 (58-70) peptide, also known as CXCL4 (58-70). We delve into its diverse functions, including its impact on inflammation, immune modulation, and coagulation, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the study of this intriguing peptide and its potential therapeutic applications.

Discovery and Structural Context

The PF4 (58-70) peptide is a C-terminal fragment of the full-length 70-amino acid protein, Platelet Factor 4 (PF4), which is also designated as CXCL4. The amino acid sequence of the human PF4 (58-70) peptide is H2N-PLYKKIIKKLLES-COOH. This carboxy-terminal region of PF4 is highly conserved and is known to mimic some of the biological activities of the native PF4 molecule. Structurally, within the context of the full PF4 protein, this C-terminal region adopts an α-helical conformation. While the full-length PF4 protein forms tetramers which are crucial for its high-affinity binding to heparin, the C-terminal peptides, including PF4 (58-70), exhibit a significantly lower binding affinity for heparin-agarose.

Biological Significance and Key Functions

The PF4 (58-70) peptide has been implicated in several key biological processes, primarily revolving around inflammation and coagulation.

Modulation of Inflammatory Responses

A significant body of research points to the pro-inflammatory activities of the PF4 (58-70) peptide. It has been shown to enhance lipopolysaccharide (LPS)-induced tissue factor (TF) activity in monocytes, a critical step in the initiation of the coagulation cascade during inflammation.[1] Furthermore, this peptide potentiates the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in whole blood and mononuclear cells stimulated with LPS.

Role in Angiogenesis

Interestingly, while the full-length PF4 and its longer C-terminal fragment, PF4 (47-70), are known to possess anti-angiogenic properties, studies have indicated that the shorter PF4 (58-70) peptide does not exhibit this inhibitory effect on angiogenesis. This suggests that the anti-angiogenic activity of PF4 is dependent on regions outside of the 58-70 amino acid sequence.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of the PF4 (58-70) peptide.

| Parameter | Value | Cell Type/System | Reference |

| Heparin-Agarose Binding | |||

| Elution Salt Concentration | 0.2-0.5 M NaCl | Heparin-Agarose Chromatography | |

| IL-8 Production | |||

| 60% Increase in IL-8 levels | 10 µg/ml | LPS-stimulated whole blood | |

| 115% Increase in IL-8 levels | 50 µg/ml | LPS-stimulated whole blood | |

| 40% Potentiation of IL-8 production | 20 µg/ml | LPS-stimulated mononuclear cells | |

| LPS-Induced Tissue Factor Activity | |||

| Dose-dependent enhancement | Various concentrations | Monocytes in whole blood | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the PF4 (58-70) peptide.

Peptide Synthesis

The PF4 (58-70) peptide with the sequence H2N-PLYKKIIKKLLES-COOH can be synthesized using standard solid-phase peptide synthesis protocols.

Assay for LPS-Induced Tissue Factor Activity in Monocytes

This protocol outlines the steps to measure the effect of PF4 (58-70) on LPS-induced tissue factor activity in whole blood.

Materials:

-

Freshly drawn human blood anticoagulated with low-molecular-weight heparin (e.g., Fragmin).

-

Lipopolysaccharide (LPS) from E. coli.

-

PF4 (58-70) peptide solution.

-

Control vehicle for the peptide.

-

Coagulation factor VIIa.

-

Chromogenic substrate for Factor Xa.

-

Microplate reader.

Procedure:

-

Aliquots of whole blood are incubated with various concentrations of PF4 (58-70) peptide or vehicle control in the presence of a sub-optimal concentration of LPS at 37°C.

-

Following incubation, the plasma is separated by centrifugation.

-

The tissue factor-dependent procoagulant activity in the plasma is measured using a chromogenic assay. This involves adding Factor VIIa and a chromogenic substrate for Factor Xa to the plasma samples.

-

The rate of color development, which is proportional to the tissue factor activity, is monitored using a microplate reader at the appropriate wavelength.

Assay for IL-8 Production in Whole Blood and Mononuclear Cells

This protocol describes the measurement of IL-8 production in response to PF4 (58-70) and LPS.

Materials:

-

Freshly drawn human blood or isolated peripheral blood mononuclear cells (PBMCs).

-

LPS from E. coli.

-

PF4 (58-70) peptide solution.

-

Control vehicle for the peptide.

-

RPMI 1640 culture medium.

-

Fetal bovine serum (FBS).

-

Human IL-8 ELISA kit.

Procedure:

-

For whole blood assays, aliquots of blood are incubated with different concentrations of PF4 (58-70) or vehicle in the presence of LPS at 37°C in a humidified incubator.

-

For mononuclear cell assays, PBMCs are isolated from whole blood using density gradient centrifugation and resuspended in RPMI 1640 medium supplemented with FBS. The cells are then treated with PF4 (58-70) and LPS as described for whole blood.

-

After the incubation period, the plasma (from whole blood) or cell culture supernatant (from PBMCs) is collected after centrifugation.

-

The concentration of IL-8 in the collected samples is quantified using a commercially available human IL-8 ELISA kit according to the manufacturer's instructions.

Signaling Pathways

The precise signaling pathways directly activated by the PF4 (58-70) peptide are still under investigation. However, existing evidence suggests the involvement of specific cell surface molecules and downstream signaling cascades.

P-Selectin-Dependent Enhancement of Tissue Factor Activity

The enhancing effect of PF4 (58-70) on LPS-induced tissue factor activity in monocytes has been shown to be dependent on P-selectin.[1] This suggests a mechanism where PF4 (58-70) may interact with P-selectin on platelets or endothelial cells, leading to a signaling cascade that primes monocytes to respond more robustly to LPS, ultimately resulting in increased tissue factor expression. The exact downstream signaling molecules in this pathway are yet to be fully elucidated.

Putative Signaling in IL-8 Induction

The signaling pathway for PF4 (58-70)-induced IL-8 production is not fully characterized. It is hypothesized that PF4 (58-70) may interact with a yet-to-be-identified receptor on immune cells, leading to the activation of intracellular signaling cascades, such as the NF-κB or MAPK pathways, which are known to be involved in the transcriptional regulation of the IL-8 gene.

Conclusion and Future Directions

The PF4 (58-70) peptide represents a biologically active fragment of Platelet Factor 4 with distinct pro-inflammatory properties. Its ability to enhance LPS-induced tissue factor activity and IL-8 production highlights its potential role in the complex interplay between coagulation and inflammation. While significant progress has been made in understanding its functions, several areas warrant further investigation. The identification of a specific high-affinity receptor for PF4 (58-70) is a critical next step to fully elucidate its signaling mechanisms. A deeper understanding of its in vivo roles in various inflammatory and thrombotic disease models will be crucial for evaluating its potential as a therapeutic target or biomarker. The development of specific inhibitors or modulators of PF4 (58-70) activity could offer novel therapeutic strategies for a range of pathological conditions. This technical guide provides a solid foundation for researchers to build upon in their future explorations of this fascinating and significant peptide.

References

The Ambiguous Role of Platelet Factor 4 (58-70): A Technical Guide to its Interaction with Cell Surface Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet Factor 4 (PF4), a chemokine released from the alpha-granules of activated platelets, is a well-established modulator of coagulation, inflammation, and angiogenesis.[1] While the full-length protein's interactions with cell surface receptors, primarily CXCR3A and CXCR3B, have been extensively studied, the biological functions of its C-terminal fragments remain a subject of ongoing investigation. This technical guide focuses on the current understanding of the interaction between the C-terminal peptide of PF4, spanning amino acids 58-70, and cell surface receptors. We will delve into the available data on its binding characteristics, downstream signaling pathways, and functional consequences, while also providing detailed experimental protocols for its study.

I. Receptor Interactions and Binding Affinity of PF4 and its Fragments

The primary receptors for full-length Platelet Factor 4 are the G protein-coupled receptors (GPCRs) CXCR3A and CXCR3B.[2] These two splice variants often mediate opposing cellular functions. Generally, CXCR3A activation is associated with proliferative and migratory responses, whereas CXCR3B signaling tends to be anti-proliferative and angiostatic. The binding of PF4 to these receptors initiates a cascade of intracellular signaling events.

While comprehensive quantitative data for the direct interaction of the PF4 (58-70) fragment with these receptors is notably scarce in the current literature, studies on the full-length protein and the larger C-terminal fragment, PF4 (47-70), provide a valuable comparative baseline.

Table 1: Binding Affinities and Functional Concentrations of PF4 and its Fragments

| Ligand | Receptor/Target | Assay Type | Quantitative Value | Cell Type/System | Reference |

| Full-length PF4 | Heparin | Surface Plasmon Resonance | KD = 4 nM | Acellular | [2] |

| Full-length PF4 | sLDL-R | Radioligand Binding | Half-maximal binding ~0.5 µg/mL | Acellular | [3] |

| PF4 (47-70) | FGF-2 | Proliferation Assay | IC50 ≈ 2 µM | Bovine Capillary Endothelial Cells | [4] |

| PF4 (47-70) | VEGF | Binding Assay | IC50 = 1.5 - 2 µmol/L | Endothelial Cells (LEII and ACE) | [4] |

| PF4 (58-70) | Heparin-Agarose | Chromatography | Elution at 0.2-0.5 M NaCl | Acellular | [5][6] |

| PF4 (58-70) | - | Proliferation Assay | No significant inhibition | Endothelial Cells (ACE and LEII) | [4][7] |

| PF4 (58-70) | - | IL-8 Production (LPS-induced) | Effective concentration: 10-50 µg/mL | Human Whole Blood | [8][9] |

| PF4 (58-70) | - | Monocyte Chemotaxis | Effective concentration: 1-5 µg/mL | Human Monocytes | [5] |

It is critical to note that the PF4 (58-70) fragment exhibits significantly weaker binding to heparin compared to the intact PF4 protein.[5][6] Furthermore, multiple studies have concluded that this shorter peptide does not inhibit FGF-2 or VEGF-induced endothelial cell proliferation, a key anti-angiogenic effect of the larger PF4 (47-70) fragment.[4][7]

II. Signaling Pathways

The differential effects of PF4 are mediated through distinct signaling pathways activated by its primary receptors, CXCR3A and CXCR3B. The signaling cascades for the PF4 (58-70) fragment are less defined, but evidence points towards an immunomodulatory role that may involve pathways distinct from the classical anti-angiogenic signaling of full-length PF4.

A. CXCR3A and CXCR3B Signaling

The binding of ligands like PF4 to CXCR3A and CXCR3B initiates divergent signaling cascades, leading to distinct cellular outcomes.

B. Proposed Signaling for PF4 (58-70) in Immunomodulation

While direct receptor binding data is limited, functional studies suggest that PF4 (58-70) can potentiate LPS-induced IL-8 production in monocytes. This effect appears to be independent of Gαi-protein coupling but may involve the PI3K/Akt pathway.[10] PF4 has also been shown to activate the NF-κB signaling pathway, which is a critical regulator of inflammatory responses.[4][11][12]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB: a new player in angiostatic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PF4 induces inflammatory response through NF-kB signal pathway in rats with intracerebral haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

PF4 (58-70): A Technical Guide for Investigating Coagulation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet Factor 4 (PF4), a chemokine released from the alpha-granules of activated platelets, plays a significant role in blood coagulation, primarily through its high-affinity binding to heparin and heparin-like molecules on endothelial surfaces. This interaction neutralizes the anticoagulant activity of heparin, thereby promoting coagulation. The C-terminal peptide of PF4, specifically the fragment spanning amino acids 58-70 (PF4 58-70), encompasses a key region of the protein. While research has extensively focused on the full-length PF4 protein, particularly in the context of Heparin-Induced Thrombocytopenia (HIT), the PF4 (58-70) peptide is emerging as a valuable research tool for dissecting specific molecular interactions within the coagulation cascade.

This technical guide provides an in-depth overview of PF4 (58-70) as a research tool, summarizing the available data, outlining experimental protocols, and visualizing its interactions. It is important to note that while the full-length PF4 protein's effects are well-documented, direct quantitative data for the PF4 (58-70) peptide in many standard coagulation assays are limited. Therefore, this guide will also draw upon data from the parent molecule to provide a comprehensive framework for investigation, with the explicit understanding that the peptide's efficacy may differ.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for full-length PF4 in coagulation is its ability to bind to and neutralize heparin. This prevents heparin from accelerating the activity of antithrombin (AT), a key inhibitor of thrombin (Factor IIa) and Factor Xa. The C-terminal region of PF4, which includes the 58-70 sequence, is crucial for this heparin-binding activity.

Studies have shown that while the intact PF4 molecule binds strongly to heparin, the PF4 (58-70) peptide fragment exhibits weaker binding[1][2]. This distinction makes the peptide a useful tool for studying the nuanced effects of heparin neutralization without the full potency of the native protein. Additionally, PF4 (58-70) has been shown to mimic some cellular signaling effects of the full-length protein, such as enhancing lipopolysaccharide (LPS)-induced tissue factor activity in monocytes[3]. Tissue factor is the primary initiator of the extrinsic coagulation pathway.

Below are diagrams illustrating the established coagulation pathways and the putative role of PF4 and its C-terminal fragment.

Caption: Role of PF4 and PF4 (58-70) in neutralizing heparin's anticoagulant activity.

Caption: PF4 (58-70) enhances LPS-induced Tissue Factor expression in monocytes.

Quantitative Data

Direct quantitative data for PF4 (58-70) in coagulation assays is sparse in published literature. The following table summarizes the key comparative data available for the peptide in relation to its parent molecule, full-length PF4. This data is critical for experimental design, as it suggests that higher concentrations of the peptide may be required to observe effects comparable to the full-length protein.

| Parameter | Full-Length PF4 | PF4 (58-70) Peptide | Reference(s) |

| Heparin-Agarose Elution | 1.4 M NaCl | 0.2-0.5 M NaCl | [1][2] |

| Megakaryocyte Maturation | Inhibitory at ~25 µg/mL | Not active | [2] |

| LPS-Induced IL-8 Production | (Native molecule action) | Mimics native molecule, 115% increase at 50 µg/mL | [3] |

| LPS-Induced Monocyte TF Activity | (Native molecule action) | Enhances activity | [3] |

Experimental Protocols

While specific, validated protocols for using PF4 (58-70) in coagulation assays are not widely published, standard hematology research methodologies can be adapted. Researchers should consider the peptide's lower heparin affinity when determining appropriate concentration ranges.

Heparin Neutralization Assay (Adapted from aPTT)

This assay measures the ability of PF4 (58-70) to neutralize the anticoagulant effect of heparin in plasma.

Principle: The activated partial thromboplastin (B12709170) time (aPTT) is prolonged in the presence of heparin. A heparin-neutralizing agent will shorten this prolonged clotting time.

Materials:

-

PF4 (58-70) peptide, lyophilized powder[4]

-

Unfractionated Heparin (UFH)

-

Normal human platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

-

25 mM Calcium Chloride (CaCl₂)

-

Coagulometer

Procedure:

-

Reconstitute PF4 (58-70) peptide in an appropriate buffer (e.g., sterile water or PBS) to create a stock solution.

-

Prepare a series of dilutions of the PF4 (58-70) stock solution.

-

In a coagulometer cuvette, mix 50 µL of PPP with a fixed concentration of heparin (e.g., 0.2-0.5 U/mL) and 50 µL of either buffer (control) or a PF4 (58-70) dilution.

-

Incubate the mixture for a specified time (e.g., 2 minutes) at 37°C.

-

Add 50 µL of pre-warmed aPTT reagent and incubate for the manufacturer-recommended time (e.g., 3-5 minutes) at 37°C.

-

Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl₂.

-

The coagulometer will record the time to clot formation in seconds.

Data Analysis: Plot the aPTT (in seconds) against the concentration of PF4 (58-70). A dose-dependent shortening of the clotting time indicates heparin neutralization.

Caption: Experimental workflow for the aPTT-based heparin neutralization assay.

Platelet Aggregation Assay

This assay can be used to investigate if PF4 (58-70) has any direct effect on platelet aggregation or if it modulates agonist-induced aggregation.

Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together.

Materials:

-

PF4 (58-70) peptide

-

Platelet-rich plasma (PRP), freshly prepared

-

Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide - TRAP)

-

Lumi-aggregometer

Procedure:

-

Place a cuvette with PRP in the aggregometer and establish a baseline light transmission.

-

Add the PF4 (58-70) peptide at various concentrations to the PRP and record for 5-10 minutes to observe any direct effect on aggregation.

-